molecular formula C10H12O B170060 2-Methyl-2-phenyloxetane CAS No. 19352-10-4

2-Methyl-2-phenyloxetane

Cat. No.: B170060
CAS No.: 19352-10-4
M. Wt: 148.2 g/mol
InChI Key: BVOHQNXJCNWROG-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyloxetane is an organic compound with the molecular formula C10H12O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. Oxetanes are known for their strained ring structure, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyloxetane can be achieved through several methods. One common approach involves the ring-closing etherification reaction, specifically an intramolecular Williamson ether synthesis. This method typically involves the reaction of a suitable precursor, such as 2-phenyl-2-methyl-1,3-propanediol, with a base like sodium hydride in an aprotic solvent such as tetrahydrofuran .

Another method involves the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition of carbonyl compounds to alkenes. This approach can be used to form the oxetane ring by reacting a suitable alkene with a carbonyl compound under ultraviolet light .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and residence time, enabling the efficient synthesis of oxetanes. For example, the use of a flow microreactor system can generate a highly unstable intermediate, such as 2-phenyloxetan-2-yl lithium, which can then be trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyloxetane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-phenyloxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyloxetane involves its reactivity due to the strained ring structure. The oxetane ring is prone to ring-opening reactions, which can be initiated by nucleophiles or electrophiles. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenyloxetane is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to larger ring systems, allowing it to undergo a variety of chemical transformations that are not as readily accessible with less strained compounds .

Properties

IUPAC Name

2-methyl-2-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOHQNXJCNWROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448697
Record name 2-Methyl-2-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19352-10-4
Record name 2-Methyl-2-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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